molecular formula C20H20N4O2S B2626713 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine CAS No. 477868-58-9

4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine

Cat. No.: B2626713
CAS No.: 477868-58-9
M. Wt: 380.47
InChI Key: XTIMUKJTFHEPMN-PXLXIMEGSA-N
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Description

4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound with the molecular formula C({20})H({20})N({4})O({2})S This compound features a morpholine ring attached to a thiazole ring, which is further connected to a phenoxyphenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Hydrazone Formation: The phenoxyphenyl hydrazone is formed by reacting 2-phenoxybenzaldehyde with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the phenoxyphenyl hydrazone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone moiety.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or hydrazone moieties.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it may be investigated for its potential as a bioactive molecule. The presence of the hydrazone and thiazole moieties suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, altering their activity through binding interactions. The hydrazone moiety might participate in redox reactions, while the thiazole ring could engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(1E)-[2-(2-phenylphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine: Similar structure but lacks the phenoxy group.

    4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}piperidine: Similar structure but contains a piperidine ring instead of morpholine.

Uniqueness

The presence of both the phenoxyphenyl hydrazone and the morpholine ring in 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-6-16(7-3-1)26-19-9-5-4-8-18(19)23-22-15-17-14-21-20(27-17)24-10-12-25-13-11-24/h1-9,14-15,23H,10-13H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMUKJTFHEPMN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=NNC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=N/NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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